molecular formula C8H16 B3421596 1,4-Dimethylcyclohexane CAS No. 2207-04-7

1,4-Dimethylcyclohexane

Cat. No.: B3421596
CAS No.: 2207-04-7
M. Wt: 112.21 g/mol
InChI Key: QRMPKOFEUHIBNM-UHFFFAOYSA-N
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Description

1,4-dimethylcyclohexane is a cycloalkane that is cyclohexane substituted by a methyl group at positions 1 and 4. It has a role as a human metabolite and a plant metabolite. It derives from a hydride of a cyclohexane.

Mechanism of Action

Mode of Action

In one conformer the substituent is axial, in the other it is equatorial . This could potentially influence the compound’s interaction with its targets.

Pharmacokinetics

Its physical properties such as density (0783 g/mL at 25ºC), melting point (-88–87ºC), and boiling point (124-125ºC) have been documented . These properties could potentially influence its bioavailability and pharmacokinetics.

Properties

IUPAC Name

1,4-dimethylcyclohexane
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InChI

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
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InChI Key

QRMPKOFEUHIBNM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID5075284, DTXSID301025608, DTXSID401015836
Record name 1,4-Dimethylcyclohexane
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Record name Cis-1,4-dimethylcyclohexane
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Record name trans-1,4-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Physical Description

Clear colorless liquid with an odor like petroleum; [CAMEO]
Record name 1,4-Dimethylcyclohexane
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CAS No.

589-90-2, 624-29-3, 2207-04-7
Record name 1,4-Dimethylcyclohexane
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Record name 1,4-Dimethylcyclohexane
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Record name 1,4-DIMETHYLCYCLOHEXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethylcyclohexane
Reactant of Route 2
1,4-Dimethylcyclohexane
Reactant of Route 3
1,4-Dimethylcyclohexane
Reactant of Route 4
1,4-Dimethylcyclohexane
Reactant of Route 5
1,4-Dimethylcyclohexane
Reactant of Route 6
1,4-Dimethylcyclohexane
Customer
Q & A

ANone: The molecular formula of 1,4-dimethylcyclohexane is C8H16, and its molecular weight is 112.21 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR, FT-Raman, and infrared spectroscopy. [, , , , , ]

A: The cis and trans isomers of this compound exhibit different packing efficiencies, which directly affect their densities and mixing behavior with other compounds. For example, mixtures containing the more planar trans-1,4-dimethylcyclohexane typically display more negative excess volumes compared to those containing the cis isomer. [, ]

A: Density data for this compound (both cis and trans isomers) has been collected at temperatures up to 525 K and pressures up to 275 MPa. This data is crucial for understanding its behavior and potential applications in high-temperature and high-pressure environments. []

A: Yes, research shows that cis-1,4-dimethylcyclohexane can form structure-H hydrates in the presence of methane. This finding suggests potential applications in gas separation and storage technologies. Notably, the trans isomer does not exhibit this behavior. []

A: Pyrolysis of this compound at high temperatures leads to a complex mixture of products through a free-radical chain mechanism. This reaction pathway is relevant to understanding fuel decomposition and the formation of aromatic compounds. []

A: Studies on HAT reactions using cumyloxyl radicals reveal that the tertiary equatorial C-H bond in this compound is significantly more reactive than the tertiary axial C-H bond. This difference in reactivity is attributed to strain release in the transition state. []

A: Yes, computational studies have been employed to investigate the conformational dynamics and inversion-topomerization pathways of both cis and trans-1,4-dimethylcyclohexane. These studies often utilize density functional theory (DFT) calculations and molecular mechanics approaches. [, ]

A: The position of methyl substituents significantly affects the reactivity of cyclohexane derivatives. For instance, the rate of configurational isomerization for dimethylcyclohexanes varies depending on the relative positions of the methyl groups. []

A: The stereochemistry of this compound plays a crucial role in determining the regioselectivity and stereoselectivity of radical chlorination reactions. Different halogen carriers and reaction conditions can lead to distinct product distributions depending on the starting isomer (cis or trans). []

A: The choice of alternatives to this compound depends on the specific application. For instance, other cycloalkanes like methylcyclohexane and ethylcyclohexane exhibit similar diffusion behavior in zeolites. [, , ]

ANone: Key research tools include:

  • Spectroscopic techniques: NMR, FT-Raman, and infrared spectroscopy for structural characterization. [, , , , , ]
  • Chromatographic methods: Gas chromatography for analyzing reaction mixtures and separating isomers. []
  • Calorimetry: Differential scanning calorimetry for studying thermal properties and phase transitions. []
  • Computational chemistry software: For molecular modeling, conformational analysis, and studying reaction mechanisms. [, ]

A: Early research focused on establishing the configuration of cis- and trans-1,4-dimethylcyclohexane through chemical synthesis. [] Subsequent milestones include:

  • Understanding the conformational equilibrium and interconversion kinetics using NMR spectroscopy. [, ]
  • Investigating the reactivity of this compound in various reactions, such as pyrolysis, hydrogen atom transfer, and reactions with nitrenes. [, , , , ]
  • Exploring its behavior in inclusion compounds and zeolites. [, ]

ANone: Research on this compound spans multiple disciplines, including:

  • Materials science: Exploring its potential in gas separation, storage, and polymer applications. [, , ]

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